molecular formula C10H15ClN2 B13065449 2-Chloro-N-pentylpyridin-4-amine

2-Chloro-N-pentylpyridin-4-amine

Cat. No.: B13065449
M. Wt: 198.69 g/mol
InChI Key: KJNXZEDZNZQCHX-UHFFFAOYSA-N
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Description

2-Chloro-N-pentylpyridin-4-amine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom and a pentylamine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-pentylpyridin-4-amine typically involves the reaction of 2-chloropyridine with pentylamine under controlled conditions. One common method includes:

    Starting Material: 2-chloropyridine.

    Reagent: Pentylamine.

    Solvent: Anhydrous ethanol or another suitable organic solvent.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours, typically around 80-100°C, under an inert atmosphere to prevent oxidation.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-pentylpyridin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-N-pentylpyridin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-pentylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pentylamine groups play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-methylpyridin-4-amine: Similar structure but with a methyl group instead of a pentyl group.

    2-Chloro-N-ethylpyridin-4-amine: Contains an ethyl group instead of a pentyl group.

    2-Chloro-N-propylpyridin-4-amine: Features a propyl group instead of a pentyl group.

Uniqueness

2-Chloro-N-pentylpyridin-4-amine is unique due to its longer alkyl chain, which can influence its lipophilicity and, consequently, its biological activity and solubility in organic solvents. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-chloro-N-pentylpyridin-4-amine

InChI

InChI=1S/C10H15ClN2/c1-2-3-4-6-12-9-5-7-13-10(11)8-9/h5,7-8H,2-4,6H2,1H3,(H,12,13)

InChI Key

KJNXZEDZNZQCHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=NC=C1)Cl

Origin of Product

United States

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